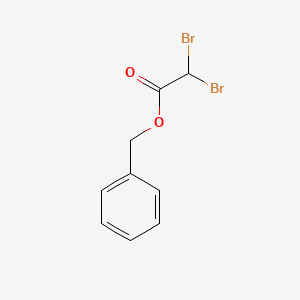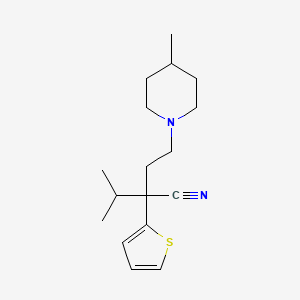![molecular formula C20H15Cl2NO4S2 B14506832 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] CAS No. 63085-98-3](/img/structure/B14506832.png)
1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] is a complex organic compound characterized by its unique structure, which includes nitro, chloro, and methylsulfanyl groups attached to a phenylene bis(oxy) backbone
准备方法
The synthesis of 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Nitration: Introduction of the nitro group using a nitrating mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Introduction of the chloro groups using chlorine gas or other chlorinating agents.
Methylsulfanylation: Introduction of the methylsulfanyl groups using methylthiol or related reagents.
Bis(oxy) linkage formation: Formation of the bis(oxy) linkage through a reaction involving phenol derivatives and appropriate coupling agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
化学反应分析
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Coupling Reactions: The bis(oxy) linkage allows for coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like methanol and dichloromethane, and catalysts such as palladium on carbon .
科学研究应用
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the chloro groups can undergo nucleophilic substitution, and the methylsulfanyl groups can engage in thiol-related chemistry. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
相似化合物的比较
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] can be compared with similar compounds such as:
1,1’-[1,2-Ethanediylbis(oxy)]bis[2,4,6-tribromobenzene]: Similar bis(oxy) linkage but with bromine substituents.
1,1’-[1,3-Phenylene]bis(2-nitroethanone): Contains nitro groups but lacks the chloro and methylsulfanyl groups.
1,1’-[1,4-Phenylenebis(methylene)]bis(pyridin-1-ium): Features a different aromatic backbone and functional groups
属性
CAS 编号 |
63085-98-3 |
|---|---|
分子式 |
C20H15Cl2NO4S2 |
分子量 |
468.4 g/mol |
IUPAC 名称 |
2,4-bis(2-chloro-4-methylsulfanylphenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C20H15Cl2NO4S2/c1-28-13-4-7-18(15(21)10-13)26-12-3-6-17(23(24)25)20(9-12)27-19-8-5-14(29-2)11-16(19)22/h3-11H,1-2H3 |
InChI 键 |
XXYYJRYTHYEGMX-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)SC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


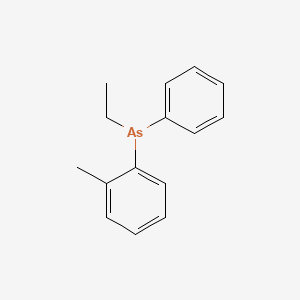
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)

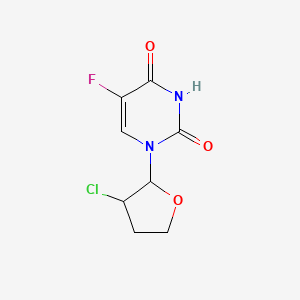
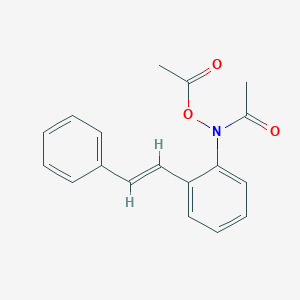
![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)
![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)
![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)
